molecular formula C9H9BrO3 B13702310 2-Bromo-3-methylmandelic acid

2-Bromo-3-methylmandelic acid

Cat. No.: B13702310
M. Wt: 245.07 g/mol
InChI Key: VGQYTSBRUCCLOG-UHFFFAOYSA-N
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Description

2-Bromo-3-methylmandelic acid is an organic compound that belongs to the class of alpha-hydroxy acids It is characterized by the presence of a bromine atom and a methyl group attached to the mandelic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methylmandelic acid typically involves the bromination of 3-methylmandelic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methylmandelic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution: Formation of 2-hydroxy-3-methylmandelic acid or 2-amino-3-methylmandelic acid.

    Oxidation: Formation of 2-bromo-3-methylbenzaldehyde.

    Reduction: Formation of 2-bromo-3-methylmandelic alcohol.

Scientific Research Applications

2-Bromo-3-methylmandelic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methylmandelic acid involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyl and carboxyl groups can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein structure, and cellular processes.

Comparison with Similar Compounds

    3-Methylmandelic Acid: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Bromo-3-phenylpropanoic Acid: Similar structure but with a phenyl group instead of a methyl group, leading to different chemical properties.

    2-Chloro-3-methylmandelic Acid:

Uniqueness: 2-Bromo-3-methylmandelic acid is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

2-(2-bromo-3-methylphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9BrO3/c1-5-3-2-4-6(7(5)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

VGQYTSBRUCCLOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C(=O)O)O)Br

Origin of Product

United States

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